4-(4-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine
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Overview
Description
4-(4-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine is a heterocyclic compound that contains a pyrimidine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the chlorostyryl and methylsulfanyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-(4-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorostyryl group: This step often involves a Heck reaction, where a chlorostyrene derivative is coupled with the pyrimidine ring.
Addition of the methylsulfanyl group: This can be done through nucleophilic substitution reactions using methylthiol or its derivatives.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
4-(4-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorostyryl group can be reduced to a chlorophenylethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorostyryl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
4-(4-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar compounds to 4-(4-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine include other pyrimidine derivatives with different substituents. For example:
This compound: Unique due to the combination of chlorostyryl and methylsulfanyl groups.
4-(4-Methylstyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine: Similar structure but with a methyl group instead of chlorine.
4-(4-Chlorostyryl)-6,6-dimethyl-2-(ethylsulfanyl)-1,6-dihydropyrimidine: Similar structure but with an ethylsulfanyl group instead of methylsulfanyl.
Properties
IUPAC Name |
6-[(E)-2-(4-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2S/c1-15(2)10-13(17-14(18-15)19-3)9-6-11-4-7-12(16)8-5-11/h4-10H,1-3H3,(H,17,18)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQKIEIZCUYUBB-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(NC(=N1)SC)C=CC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=C(NC(=N1)SC)/C=C/C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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